Selenium-82

描述

Selenium-82 is a naturally occurring isotope of selenium, a nonmetal element with the atomic number 34. This compound is one of the six stable isotopes of selenium and has a natural abundance of approximately 8.73%. Selenium is a member of the chalcogen group in the periodic table, sharing properties with sulfur and tellurium. This compound is of particular interest in scientific research due to its applications in nuclear physics and its role in various biological processes.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of Selenium-82 involves the enrichment of selenium isotopes through various methods. One common method is cation-exchange chromatographic purification, which separates selenium isotopes based on their chemical properties. The process includes chromatographic separation, reduction, conditioning (decantation, centrifugation, washing, grinding, and drying), and the production of this compound foil. The reduction of purified selenious acid with sulfur dioxide is a crucial step in obtaining highly dispersed elemental selenium .

Industrial Production Methods

Industrial production of this compound typically involves the use of natural selenium as a starting material. The natural selenium is processed to remove impurities and isolate this compound. This process may include multiple stages of purification and conditioning to ensure the radiopurity of the final product. The enriched this compound is then used in various applications, including scientific research and industrial processes.

化学反应分析

Types of Reactions

Selenium-82, like other selenium isotopes, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation state of selenium, which can range from -2 to +6.

Common Reagents and Conditions

Oxidation: Selenium can be oxidized using reagents such as nitric acid or hydrogen peroxide to form selenious acid or selenic acid.

Reduction: Elemental selenium can be reduced using sulfur dioxide or other reducing agents to form selenides.

Substitution: Selenium can undergo substitution reactions with halogens to form selenium halides.

Major Products

Oxidation: Selenious acid (H₂SeO₃), Selenic acid (H₂SeO₄)

Reduction: Selenides (e.g., sodium selenide, Na₂Se)

Substitution: Selenium halides (e.g., selenium dichloride, SeCl₂)

科学研究应用

Selenium-82 has a wide range of applications in scientific research, particularly in the fields of nuclear physics, chemistry, biology, and medicine.

Chemistry

In chemistry, this compound is used as a tracer isotope to study the behavior of selenium in various chemical reactions. Its unique properties allow researchers to track the movement and transformation of selenium in complex chemical systems.

Biology

This compound is essential for understanding the role of selenium in biological processes. It is used in studies related to the metabolism of selenium-containing compounds, such as selenoproteins, which play a critical role in antioxidant defense and thyroid hormone metabolism.

Medicine

In medicine, this compound is used in the development of radiopharmaceuticals for diagnostic imaging and therapeutic applications. Its radioactive properties make it valuable for imaging techniques such as positron emission tomography (PET).

Industry

This compound is used in the production of semiconductors and photovoltaic cells. Its unique electrical properties make it suitable for use in electronic devices and solar panels.

作用机制

The mechanism of action of Selenium-82 involves its incorporation into various selenoproteins and enzymes. This compound is metabolized to selenophosphate and selenocysteine, which are then incorporated into proteins through a genetically encoded process. This process involves the recognition of specific RNA sequences by selenocysteine inserting sequences (SECIS) and the binding of specialized tRNA to the ribosome . The resulting selenoproteins play a crucial role in antioxidant defense, thyroid hormone metabolism, and other biological processes.

相似化合物的比较

Selenium-82 shares similarities with other selenium isotopes and compounds, such as selenomethionine and selenocysteine. it is unique in its applications and properties.

Similar Compounds

Selenomethionine: An organic selenium compound found in proteins, used as a dietary supplement and in research.

Selenium Dioxide: An inorganic selenium compound used in chemical synthesis and industrial applications.

Uniqueness

This compound is unique due to its stable isotope properties and its applications in nuclear physics and radiopharmaceuticals. Its ability to be used as a tracer isotope and its role in the development of diagnostic imaging techniques set it apart from other selenium compounds.

属性

IUPAC Name |

selenium-82 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Se/i1+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGBHKTXTAQXES-AKLPVKDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[82Se] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163529 | |

| Record name | Selenium, isotope of mass 82 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.916700 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14687-58-2 | |

| Record name | Selenium, isotope of mass 82 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014687582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenium, isotope of mass 82 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of ⁸²Se in geological dating?

A1: ⁸²Se undergoes double beta decay, a rare nuclear process, with a very long half-life. This property is valuable for geological dating techniques. Analysis of krypton (the decay product) and selenium in minerals like tellurobismuthite and umangite allows scientists to determine the age of these ores. []

Q2: How is ⁸²Se used in tracing metabolic pathways?

A2: Researchers synthesize specific molecules like selenomethionine, labeled with ⁸²Se and deuterium. These labeled compounds are used to track the metabolism and distribution of selenium-containing molecules within organisms. This provides valuable insights into selenium's role in biological systems. [, ]

Q3: Can you elaborate on the challenges and solutions for accurate analysis of selenomethionine in complex matrices?

A3: Accurately measuring selenomethionine in complex samples like food or environmental samples presents challenges due to the lack of SI-traceable primary standards and complex sample preparation methods that can introduce bias. To address this, the National Research Council Canada developed two selenomethionine reference materials: SENS-1, a high-purity powder of natural isotopic abundance, and SEES-1, a solution of ⁸²Se-labeled selenomethionine. SENS-1's purity, determined by quantitative nuclear magnetic resonance spectroscopy and validated with inductively-coupled plasma mass spectrometry and HPLC, established it as a primary standard for reverse isotope dilution analysis. This enabled accurate determination of selenomethionine concentration in SEES-1. []

Q4: How is ⁸²Se employed in studying selenium deficiency?

A4: Researchers use ⁸²Se-enriched selenite (⁸²Se(IV)) or ⁸²Se-labeled selenomethionine (⁸²SeMet) in animal models to investigate the impacts of selenium deficiency. By analyzing the speciation of essential trace elements in tissues like the brain using techniques like inductively coupled plasma mass spectrometry (ICPMS) coupled with high-performance liquid chromatography (HPLC), scientists can track how selenium deficiency affects the production and activity of selenoproteins. This helps in understanding the roles of different selenoproteins in maintaining cellular function and responding to oxidative stress. []

Q5: What is the role of ⁸²Se in the development of new facilities for rare isotope beams?

A5: ⁸²Se is identified as a potential primary beam for the Facility for Rare Isotope Beams (FRIB) at Michigan State University. This facility aims to accelerate ion beams to high energies, producing a wide range of rare isotopes for research in nuclear physics and astrophysics. ⁸²Se is of interest due to its ability to produce a variety of isotopes through fragmentation reactions. []

Q6: Are there analytical techniques specifically designed to differentiate selenium species?

A6: Yes, techniques like High-Performance Liquid Chromatography (HPLC) can be coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to separate and quantify different selenium species in samples. This method provides valuable insights into the bioavailability and biological roles of various selenium forms. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

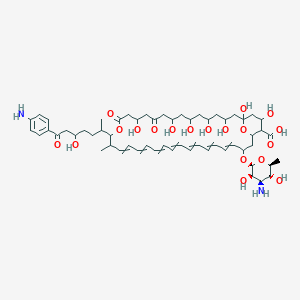

![2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B81084.png)